(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine
Overview
Description
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a chiral compound that features a piperidine ring substituted with a Boc-protected amine and a Cbz-protected amino-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves the protection of the amine groups on the piperidine ring. A common synthetic route includes:
Starting Material: The synthesis begins with commercially available (S)-3-(aminomethyl)piperidine.
Boc Protection: The amine group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form (S)-1-Boc-3-(aminomethyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Substitution Reactions: The amino-methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Resulting from the removal of Boc and Cbz groups.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is primarily related to its ability to act as a protected amine. The Boc and Cbz groups protect the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-(aminomethyl)piperidine: Lacks the Cbz protection on the amino-methyl group.
(S)-3-(Cbz-amino-methyl)piperidine: Lacks the Boc protection on the piperidine ring.
(S)-1-Boc-3-(benzylamino-methyl)piperidine: Similar structure but with a benzyl group instead of Cbz.
Uniqueness
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to the dual protection of its amine groups, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHJUNAQMPJBI-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.